molecular formula C16H21FN2O2 B6930624 N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No.: B6930624
M. Wt: 292.35 g/mol
InChI Key: LJNGAKNOIIKXKU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorinated aromatic ring and a piperidine moiety. The presence of these functional groups imparts specific chemical and physical properties that make it valuable for diverse applications.

Properties

IUPAC Name

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-10(2)13-5-4-12(9-14(13)17)18-16(21)11-6-7-19(3)15(20)8-11/h4-5,9-11H,6-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNGAKNOIIKXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC(=O)C2CCN(C(=O)C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 3-fluoro-4-propan-2-ylbenzoic acid: This intermediate can be synthesized through the fluorination of 4-propan-2-ylbenzoic acid using a suitable fluorinating agent.

    Formation of the piperidine ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate starting materials.

    Coupling reaction: The final step involves coupling the 3-fluoro-4-propan-2-ylbenzoic acid with the piperidine derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and piperidine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-propan-2-ylbenzoic acid
  • 3-fluoro-4-isopropoxyphenylboronic acid
  • 3-fluoro-4-(propan-2-yloxy)phenol

Uniqueness

N-(3-fluoro-4-propan-2-ylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.

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